molecular formula C28H27N5O2S B2387739 4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-85-5

4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2387739
CAS No.: 1111210-85-5
M. Wt: 497.62
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Description

4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, key components of the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer. Its primary research value lies in its ability to simultaneously target both PI3K and mTORC1/mTORC2, which can overcome resistance mechanisms associated with single-pathway inhibition and lead to more sustained suppression of oncogenic signaling and tumor cell proliferation. This compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines. Research applications for this inhibitor are extensive, primarily focusing on investigating the molecular pathogenesis of various cancers, exploring the therapeutic potential of dual PI3K/mTOR blockade in preclinical models, and studying mechanisms of drug resistance. It serves as a critical chemical probe for dissecting the complex crosstalk and feedback loops within the PI3K/mTOR network. Furthermore, its investigational use extends to the field of cellular senescence, where it has been shown to act as a senomorphic agent, capable of suppressing the senescence-associated secretory phenotype (SASP) by inhibiting the non-canonical mTORC1/4EBP1 pathway, without causing cytotoxicity or senolysis. This makes it a valuable tool for studying senescence-related pathologies, including aging, fibrosis, and age-related diseases.

Properties

IUPAC Name

4-benzyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)21-13-14-23-24(15-21)33-27(32(26(23)35)16-20-10-5-4-6-11-20)30-31-28(33)36-17-22-12-8-7-9-19(22)3/h4-15,18H,16-17H2,1-3H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDUBMAZVHYIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C28H27N5O2SC_{28}H_{27}N_{5}O_{2}S with a molecular weight of 497.62 g/mol. This compound belongs to the class of triazoloquinazolines, which have garnered interest due to their diverse pharmacological properties.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can lead to significant therapeutic effects. Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Compounds containing the quinazoline moiety have been shown to possess significant anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Properties : The presence of thioether and amide functional groups may enhance the compound's ability to act against bacterial strains and fungi. Studies suggest that modifications in the structure can lead to improved antimicrobial efficacy .
  • Enzyme Inhibition : Certain derivatives of triazoloquinazolines are known to inhibit specific enzymes, which can be crucial in treating diseases such as cancer and infections. For example, some compounds have been identified as potent inhibitors of DPP-IV enzymes, which are relevant in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methyl groups) on aromatic rings has been correlated with increased cytotoxicity . The positioning and nature of substituents can significantly influence the compound's interaction with biological targets.
  • Core Structure Importance : The triazoloquinazoline core is critical for maintaining biological activity. Variations in this core structure can lead to changes in potency and selectivity against specific targets .

Case Studies

  • Antitumor Activity Assessment : A study evaluated various quinazoline derivatives for their anticancer properties using MTT assays. Compounds similar to 4-benzyl-N-isopropyl showed IC50 values less than those of standard chemotherapeutic agents like doxorubicin, indicating potential as effective anticancer agents .
  • Antimicrobial Testing : In vitro studies on derivatives of this compound revealed significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The results highlighted the importance of structural modifications in enhancing efficacy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µg/mL)Notes
Compound AAntitumor1.61 ± 1.92Effective against A-431 cell line
Compound BAntimicrobial<10Active against multiple bacterial strains
Compound CEnzyme Inhibition23.30 ± 0.35DPP-IV inhibitor

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

1. Antitumor Activity

  • Compounds containing the quinazoline structure have shown promising anticancer properties. For instance, analogs have demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. Studies have reported IC50 values ranging from 1.61 to 23.30 µg/mL for related compounds .

2. Antimicrobial Properties

  • The thioether and amide functional groups may enhance the compound's efficacy against bacterial strains and fungi. In vitro assays have shown notable inhibition against Staphylococcus aureus and Escherichia coli, with inhibition percentages recorded at approximately 42.78% at a concentration of 50 µM .

3. Enzyme Inhibition

  • Certain derivatives of triazoloquinazolines are recognized for their ability to inhibit specific enzymes relevant in treating diseases such as cancer and diabetes. Notably, some compounds have been identified as potent inhibitors of DPP-IV enzymes, which play a crucial role in glucose metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their structure-activity relationships (SAR):

  • Antitumor Activity : Research has shown that specific substituents on the phenyl ring can significantly enhance cytotoxic activity against tumor cells.
  • Antimicrobial Properties : Studies indicate that modifications in the structure can lead to improved antimicrobial efficacy against various pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name & Identifier Substituent at Position 1 Substituent at Position 2/4 Carboxamide Group Oxo Groups Key Structural Notes
Target Compound 2-methylbenzylthio 4-benzyl N-isopropyl 5-oxo Thioether enhances lipophilicity
4-Benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-... () 2,5-dimethylbenzylthio 4-benzyl N-isopropyl 5-oxo Additional methyl group increases steric bulk
4-Benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-... () 2-(4-vinylbenzyl) N-isobutyl 1,5-dioxo Vinyl group introduces reactivity; dual oxo groups enhance polarity
4-Benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-isopropyl-... () 2-(tert-butylamino-oxoethyl) N-isopropyl 1,5-dioxo Bulky tert-butylamino group impacts solubility

Analysis of Substituent Effects

Thioether vs. Oxygen-Containing Groups
  • In contrast, the 2,5-dimethylbenzylthio analog () exhibits greater steric hindrance, which may hinder metabolic degradation but reduce binding affinity to flat enzymatic pockets .
Carboxamide Modifications
  • Replacing N-isopropyl (target) with N-isobutyl () introduces a bulkier alkyl chain, likely altering pharmacokinetic properties such as metabolic stability and protein binding .
Oxo Group Positioning
  • The target’s 5-oxo group participates in intramolecular hydrogen bonding, stabilizing the triazoloquinazoline core.
Functional Group Reactivity
  • The 4-vinylbenzyl substituent () introduces a reactive alkene, enabling conjugation or polymerization under specific conditions, which may limit shelf stability .

Q & A

Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis of triazoloquinazoline derivatives typically involves multi-step organic reactions. A plausible route for the target compound includes:

  • Step 1: Formation of the triazoloquinazoline core via cyclization using carbodiimide reagents (e.g., CDI) .
  • Step 2: Introduction of the benzylthio group via alkylation with a halogenated intermediate (e.g., 2-methylbenzyl chloride) under controlled pH and temperature .
  • Optimization Strategies:
    • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
    • Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
    • Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR: Essential for confirming substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while the isopropyl group shows a doublet near δ 1.2 ppm .
  • IR Spectroscopy: Validates carbonyl (C=O) stretches (~1680 cm⁻¹) and thioether (C-S) bonds (~650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight accuracy (e.g., [M+H]+ calculated for C28H28N5O2S: 514.1912) .
  • X-ray Crystallography: Resolves crystal packing and absolute configuration for analogs .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?

Answer:

  • Substituent Effects:
    • Benzyl Groups: Electron-donating groups (e.g., 2-methylbenzyl) enhance metabolic stability but may reduce solubility .
    • Thioether Linkage: Replacing sulfur with oxygen alters binding affinity to target proteins (e.g., kinases) .
  • Case Study: Analogous compounds with 4-chlorobenzyl substituents show improved inhibitory activity against platelet aggregation compared to unsubstituted derivatives, likely due to enhanced hydrophobic interactions .
  • Methodological Approach: Use comparative molecular field analysis (CoMFA) to correlate substituent properties (logP, steric bulk) with bioactivity .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding poses with targets (e.g., thrombin or viral proteases). For triazoloquinazolines, the triazole ring often forms π-π interactions with aromatic residues .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or conformational changes .
  • QSAR Modeling: Train models using descriptors like topological polar surface area (TPSA) to predict ADMET properties .

Data Contradiction: How to resolve discrepancies in reported biological activities of structural analogs?

Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, IC50 protocols). For example, variations in serum concentration in cell viability assays may alter potency metrics .
  • Structural Validation: Re-examine NMR and HRMS data to confirm reported analogs’ purity and identity .
  • Meta-Analysis: Use platforms like PubChem to aggregate bioactivity data and identify outliers via statistical clustering .

Experimental Design: How to design in vitro assays to evaluate therapeutic potential?

Answer:

  • Target Selection: Prioritize enzymes linked to the compound’s core activity (e.g., PDE inhibitors for triazoloquinazolines) .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM in triplicate to calculate IC50/EC50 values .
  • Control Experiments: Include positive controls (e.g., known kinase inhibitors) and vehicle-only samples to normalize background noise .
  • Data Interpretation: Apply nonlinear regression models (e.g., GraphPad Prism) to fit sigmoidal curves and assess statistical significance .

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